BAY-299
Description
Properties
Molecular Formula |
C25H23N3O4 |
|---|---|
Molecular Weight |
429.476 |
SMILES |
O=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O |
Appearance |
Solid powder |
Synonyms |
BAY-299; BAY 299; BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Origin of Product |
United States |
Molecular and Biochemical Characterization of Bay 299
Target Identification and Validation of BRPF2 and TAF1/TAF1L Bromodomains
BAY-299 was characterized as a potent dual inhibitor of the bromodomain and PHD finger (BRPF) family member BRPF2 (also known as BRD1) and the TATA box binding protein-associated factors TAF1 and TAF1L. nih.govpatsnap.commedchemexpress.comselleckchem.comselleckchem.combertin-bioreagent.com These proteins are integral components of large chromatin complexes and play crucial roles in transcription regulation. nih.govpatsnap.com BRPF1, BRPF2, and BRPF3 constitute the BRPF family, all of which are found within histone acetyltransferase (HAT) complexes. researchgate.netnih.govaacrjournals.org TAF1, specifically, is a significant part of the basal transcription initiation complex TFIID. researchgate.netpatsnap.comthesgc.org The identification of this compound stemmed from a high-throughput screening effort and subsequent optimization of a substituted benzoisoquinolinedione scaffold. nih.govpatsnap.comrcsb.org Cellular validation of this compound's activity was demonstrated through assays that assessed its ability to block the interaction of BRPF2 or TAF1 with histones H3.3 or H4. nih.govmedchemexpress.com
Enzymatic Inhibition Profile
This compound exhibits potent inhibitory activity against its primary targets, BRPF2 and TAF1/TAF1L bromodomains, as quantified by various biochemical assays.
Potency Against BRPF2 Bromodomain (BD) (e.g., IC50 values)
In Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, this compound demonstrated an IC50 of 67 nM against the BRPF2 bromodomain. researchgate.netnih.govaacrjournals.orgpatsnap.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.com An AlphaScreen assay further confirmed its potency with an IC50 of 97 nM. medchemexpress.commedchemexpress.com The Structural Genomics Consortium (SGC) BROMOscan® assay reported an IC50 of 6 nM for BRD1 (BRPF2). bertin-bioreagent.comthesgc.orgcaymanchem.comcaymanchem.com
Table 1: Potency of this compound Against BRPF2 Bromodomain
| Assay Method | IC50 (nM) | Reference |
| TR-FRET | 67 | researchgate.netnih.govaacrjournals.orgpatsnap.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.com |
| AlphaScreen | 97 | medchemexpress.commedchemexpress.com |
| BROMOscan® | 6 | bertin-bioreagent.comthesgc.orgcaymanchem.comcaymanchem.com |
Potency Against TAF1 and TAF1L Bromodomain 2 (BD2) (e.g., IC50 values)
This compound is also a highly potent inhibitor of the second bromodomain of TAF1 (TAF1 BD2), with an IC50 of 8 nM in TR-FRET assays. researchgate.netnih.govaacrjournals.orgpatsnap.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.com The SGC BROMOscan® assay reported an IC50 of 13 nM for TAF1 BD2. bertin-bioreagent.comthesgc.orgcaymanchem.comcaymanchem.com For TAF1L BD2, this compound showed an IC50 of 106 nM. nih.govpatsnap.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.com
Table 2: Potency of this compound Against TAF1 and TAF1L Bromodomain 2
| Target | Assay Method | IC50 (nM) | Reference |
| TAF1 BD2 | TR-FRET | 8 | researchgate.netnih.govaacrjournals.orgpatsnap.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.com |
| TAF1 BD2 | BROMOscan® | 13 | bertin-bioreagent.comthesgc.orgcaymanchem.comcaymanchem.com |
| TAF1L BD2 | N/A | 106 | nih.govpatsnap.commedchemexpress.comselleckchem.comselleckchem.commedchemexpress.com |
Selectivity Profile Against Other Bromodomain Families
A critical aspect of this compound's characterization is its high selectivity profile, which differentiates it from related bromodomain proteins and other bromodomain families.
Differentiation from BRPF1 and BRPF3 Paralogs
Table 3: Selectivity of this compound Against BRPF1 and BRPF3 Bromodomains
| Target | Assay Method | IC50 (nM) | Selectivity Fold (vs. BRPF2 IC50 of 67 nM) | Reference |
| BRPF1 BD | TR-FRET | 3150 | 47 | medchemexpress.commedchemexpress.com |
| BRPF3 BD | TR-FRET | 5550 | 83 | medchemexpress.commedchemexpress.com |
Selectivity Over BET Bromodomains (e.g., BRD4)
A key feature of this compound's selectivity profile is its lack of activity against BET bromodomains, such as BRD4. researchgate.netnih.govaacrjournals.orgpatsnap.comrcsb.org No inhibitory effect was observed for BRD4 at concentrations up to 10 µM. medchemexpress.commedchemexpress.com Furthermore, this compound is reported to be more than 300-fold selective over BRD4. bertin-bioreagent.comthesgc.orgcaymanchem.comcaymanchem.com This high selectivity distinguishes this compound as a valuable tool for studying BRPF2 and TAF1/TAF1L without confounding effects on BET family proteins. researchgate.netnih.govaacrjournals.org
Table 4: Selectivity of this compound Over BRD4 Bromodomain
| Target | IC50 (nM) / Activity | Selectivity Fold (vs. BRPF2) | Reference |
| BRD4 | No inhibition up to 10000 nM | >300 | nih.govpatsnap.commedchemexpress.combertin-bioreagent.comthesgc.orgrcsb.orgmedchemexpress.comcaymanchem.comcaymanchem.com |
Expanded Selectivity Studies Across Bromodomain Panels (e.g., BROMOscan™, Thermal Shift Assay)
This compound functions as a dual inhibitor, demonstrating high potency and selectivity for bromodomain-containing protein 1 (BRD1), also known as BRPF2, and the second bromodomain of transcription initiation factor TFIID subunit 1 (TAF1 BD2) thesgc.orgmedchemexpress.comcaymanchem.comtargetmol.combroadpharm.compatsnap.comnih.govresearchgate.net. It also inhibits TAF1L BD2 medchemexpress.comtargetmol.compatsnap.comnih.govresearchgate.net.
BROMOscan™ Assays: In BROMOscan® assays, this compound exhibits an IC50 of 6 nM for BRD1 (BRPF2) and 13 nM for TAF1 BD2 thesgc.org. Other reports indicate IC50 values of 67 nM for BRPF2 bromodomains (BD) and 8 nM for TAF1 BD2 medchemexpress.comtargetmol.compatsnap.comnih.govresearchgate.net. Further confirmation by AlphaScreen assay shows an IC50 of 97 nM for BRPF2 BD medchemexpress.comacs.org.
The compound demonstrates significant selectivity over other bromodomains. It is reported to be more than 30-fold selective over other members of the BRPF family (BRPF1, BRPF3), as well as BRD9 and ATAD2 thesgc.orgcaymanchem.combroadpharm.com. Specifically, IC50 values for BRPF1 BD and BRPF3 BD are reported as 3150 nM and 5550 nM, respectively, in TR-FRET assays medchemexpress.com. In AlphaScreen assays, this compound shows 23- and 25-fold selectivity over BRPF1 and BRPF3 BDs, respectively medchemexpress.comacs.org. Notably, this compound exhibits greater than 300-fold selectivity over BRD4, with no activity measured for BRD4 BDs thesgc.orgcaymanchem.combroadpharm.compatsnap.comnih.govresearchgate.net.
Thermal Shift Assays (TSA): Expanded selectivity studies utilizing Thermal Shift Assays (TSA) across a panel of 48 bromodomains further confirm the selectivity of this compound within the BRPF family acs.orgnih.gov. The thermal shift observed for BRPF2 BD was more than five degrees Celsius higher than for BRPF1 BD and BRPF3 BD, indicating preferential binding to BRPF2 acs.orgnih.gov. For off-target selectivity assessments, a potency endpoint (Kd) of 1,390 nM was determined using a thermal shift assay on a panel of 48 bromodomains and a BROMOscan panel chemicalprobes.org.
The selectivity profile of this compound is summarized in the table below:
| Target Bromodomain | Assay Type | IC50 (nM) / Selectivity | Reference |
| BRD1 (BRPF2) | BROMOscan® | 6 / 67 | thesgc.orgmedchemexpress.com |
| TAF1 BD2 | BROMOscan® | 13 / 8 | thesgc.orgmedchemexpress.com |
| TAF1L BD2 | BROMOscan® | 106 | medchemexpress.com |
| BRPF1 BD | TR-FRET | 3150 (47-fold selective over BRPF2) | medchemexpress.com |
| BRPF3 BD | TR-FRET | 5550 (83-fold selective over BRPF2) | medchemexpress.com |
| BRD9 | Selectivity | >30-fold selective | thesgc.orgcaymanchem.combroadpharm.com |
| ATAD2 | Selectivity | >30-fold selective | thesgc.orgcaymanchem.combroadpharm.com |
| BRD4 | Selectivity | >300-fold selective | thesgc.orgcaymanchem.combroadpharm.com |
This table presents data compiled from various sources and can be rendered as an interactive data table in a suitable digital environment.
Binding Mechanisms
Interaction with Acetylated Histone Mimics (e.g., H3.3, H4)
This compound effectively inhibits the interaction of its primary targets, BRD1 (BRPF2) and TAF1, with acetylated histone mimics, specifically histone H4 and histone H3.3 thesgc.orgpatsnap.comnih.govresearchgate.netnih.gov. These interactions have been quantified using NanoBRET™ cell assays.
The IC50 values for blocking these interactions are detailed below:
| Target Protein | Histone Mimic | IC50 (nM) | Reference |
| BRPF2 BD | Histone H4 | 575 | medchemexpress.comtargetmol.comnih.gov |
| BRPF2 BD | Histone H3.3 | 825 | medchemexpress.comtargetmol.comnih.gov |
| TAF1 BD2 | Histone H4 | 970 | medchemexpress.comnih.gov |
| TAF1 BD2 | Histone H3.3 | 1400 | medchemexpress.comnih.gov |
This table presents data compiled from various sources and can be rendered as an interactive data table in a suitable digital environment.
Furthermore, studies have shown that this compound can abolish or significantly reduce the interaction between the BRPF2 bromodomain and acetylated histone H4, particularly at the H4K5ac modification site biorxiv.orgbiorxiv.org. Importantly, no inhibitory effect was observed for the interaction between BRPF1 or BRD4 and histone H4 when this compound was tested at concentrations up to 10 μM medchemexpress.comnih.gov.
Structural Basis of Ligand-Target Recognition (e.g., X-Ray structures if available)
Computational molecular docking studies have provided insights into the structural basis of this compound's ligand-target recognition. These studies indicate that this compound preferentially occupies the acetyllysine binding pocket within the BRPF2 bromodomain biorxiv.orgbiorxiv.org. A critical aspect of its binding involves the formation of a hydrogen bond with the N642 residue of the BRPF2 bromodomain biorxiv.orgbiorxiv.org. The N642 residue is highly conserved across the bromodomain family and plays a crucial role in the recognition of acetyllysine biorxiv.orgbiorxiv.org.
An X-ray crystal structure detailing the probe-target interaction of this compound is available, with the Protein Data Bank (PDB) ID 5N49 chemicalprobes.org. This structural information provides a detailed molecular view of how this compound engages with its target bromodomains, highlighting the precise interactions that contribute to its potency and selectivity.
Chemical Synthesis and Structure Activity Relationship Sar Studies
Discovery of the Benzoisoquinolinedione Series
The benzoisoquinolinedione series, from which BAY-299 was derived, was initially identified through high-throughput screening (HTS). nih.govrcsb.orgnih.govacs.org This screening effort aimed to discover inhibitors of bromodomain and PHD finger (BRPF) family proteins, specifically BRPF2, while maintaining selectivity against other bromodomains like BRD4. nih.govrcsb.orgacs.org
High-Throughput Screening and Lead Identification Strategies
High-throughput screening (HTS) played a crucial role in the initial identification of hit compounds. A large compound library, comprising approximately 3.5 million compounds, was screened using a BRPF1 time-resolved fluorescence resonance energy transfer (TR-FRET) assay. acs.orgresearchgate.net This primary screening led to the identification of several hit clusters. acs.org A key finding from this initial screen was a compound (compound 6) containing a 1,3-dimethylbenzimidazolone scaffold, which exhibited nanomolar activity for BRPF2 while showing no activity against BRPF1, BRPF3, and BRD4 up to 20 µM. acs.orgresearchgate.net HTS is a widely used drug discovery process that enables rapid testing of numerous chemical or biological compounds against a specific target, often employing automation and robotics. bmglabtech.comlabmanager.comdrugtargetreview.com Its primary goal is to identify "hits" or "leads" that exert a desired effect on the target, serving as starting points for further drug development. bmglabtech.comlabmanager.com
Optimization of the 1,3-Dimethylbenzimidazolone-Substituted Benzoisoquinolinedione Scaffold
Following lead identification, extensive SAR optimization was performed on the 1,3-dimethylbenzimidazolone-substituted benzoisoquinolinedione scaffold. This optimization process aimed to enhance potency and selectivity. nih.govrcsb.orgnih.govacs.org The lead compound, this compound, was identified as a potent dual inhibitor of BRPF2 BD and TAF1/TAF1L BD2. nih.govrcsb.orgnih.govacs.org Significant efforts were made to improve the thermodynamic solubility of compounds while maintaining selectivity. acs.org For instance, compounds with a C-substituted terminal alkoxy analogue (like this compound, referred to as compound 5 in some studies) showed improved selectivity. acs.org
Synthetic Methodologies for this compound and Analogs
The synthesis of this compound and its analogs involved specific chemical reactions. One key synthetic route for this compound (compound 5) involved Sonogashira coupling of an aryl bromide (compound 12) with propargyl alcohol or but-3-yn-1-ol, followed by hydrogenation of the resulting coupled alkynes with palladium on carbon. acs.org This methodology allowed for the introduction of the hydroxypropyl chain characteristic of this compound. acs.org
Key Structural Motifs and Their Contribution to Potency and Selectivity
This compound possesses a distinct chemical structure: 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. caymanchem.com Its potency and selectivity are attributed to specific structural motifs. The compound is a potent and selective inhibitor of BRD1 (BRPF2) and TAF1. caymanchem.combroadpharm.comthesgc.org
Inhibitory Activity of this compound caymanchem.comnih.govrcsb.orgnih.govbroadpharm.comthesgc.orgmedchemexpress.com
| Target | IC50 (nM) | Selectivity |
| BRD1 (BRPF2) | 6-67 | >30-fold over BRPF1, BRPF3, BRD9, ATAD2; >300-fold over BRD4 |
| TAF1 BD2 | 8-13 | >30-fold over BRPF1, BRPF3, BRD9, ATAD2; >300-fold over BRD4 |
| TAF1L BD2 | 106 | - |
In cellular assays, this compound has demonstrated the ability to inhibit the binding of BRD1 and TAF1 to histone H4 (IC50 values of 575 nM and 0.9 µM, respectively) and histone H3.3 (IC50 values of 825 nM and 1.4 µM, respectively). medchemexpress.com No inhibitory effect was observed for the interaction between BRPF1 or BRD4 and histone H4 up to 10 µM. medchemexpress.com
Atropisomerism and Its Impact on Biological Activity
Atropisomerism, a type of axial chirality resulting from hindered rotation around a single bond, has been observed in the benzoisoquinolinedione series, including this compound. nih.govnih.govacs.orgresearchgate.netacs.org For this compound (compound 5), the atropisomers (5a and 5b) could be separated using chiral high-performance liquid chromatography (HPLC) and individually characterized. nih.gov Interestingly, the individual atropisomers of this compound showed similar biochemical potency, selectivity, and cellular NanoBRET activity for BRPF BD, TAF1 BD2, and BRD4 BDs. nih.gov This suggests that for this compound, interconversion of atropisomers might occur, or that both atropisomers contribute similarly to the observed biological activity, or that the binding pocket accommodates both forms effectively. nih.govacs.orgresearchgate.net
Preclinical Pharmacological Impact of Bay 299 in Cellular Systems
Inhibition of Protein-Histone Interactions in Cellular Assays (e.g., NanoBRET)
BAY-299 demonstrates a notable capacity to inhibit protein-histone interactions, a key aspect of its mechanism of action. In NanoBRET experiments, this compound effectively blocked the interaction of BRPF2 bromodomain (BD) with histones H4 and H3.3, showing IC50 values of 575 nM and 825 nM, respectively medchemexpress.commedchemexpress.com. Similarly, for TAF1 BD2, the compound inhibited interactions with histones H4 and H3.3, with IC50 values of 970 nM and 1400 nM, respectively medchemexpress.commedchemexpress.com. Importantly, no inhibitory effect was observed for the interaction between BRPF1 or BRD4 and histone H4, even at concentrations up to 10 µM medchemexpress.commedchemexpress.com. This highlights the selectivity of this compound towards its target bromodomains.
Table 1: Inhibition of Protein-Histone Interactions by this compound (NanoBRET IC50 Values)
| Target Bromodomain | Histone Interaction | IC50 (nM) | Source |
| BRPF2 BD | Histone H4 | 575 | medchemexpress.commedchemexpress.com |
| BRPF2 BD | Histone H3.3 | 825 | medchemexpress.commedchemexpress.com |
| TAF1 BD2 | Histone H4 | 970 | medchemexpress.commedchemexpress.com |
| TAF1 BD2 | Histone H3.3 | 1400 | medchemexpress.commedchemexpress.com |
Cellular Antiproliferative Activity
This compound has been shown to exert significant cellular antiproliferative activity, particularly in various cancer cell lines researchgate.netnih.govresearchgate.netresearchgate.netpatsnap.comnih.gov.
This compound effectively inhibits the proliferation of a range of cancer cell lines. Studies have reported its antiproliferative activity with specific GI50 (Growth Inhibition 50%) values across several cell lines medchemexpress.commedchemexpress.com.
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines (GI50 Values)
| Cell Line | GI50 (nM) | Source |
| MOLM-13 | 1060 | medchemexpress.commedchemexpress.com |
| MV4-11 | 2630 | medchemexpress.commedchemexpress.com |
| 769-P | 3210 | medchemexpress.commedchemexpress.com |
| Jurkat | 3900 | medchemexpress.commedchemexpress.com |
| NCI-H526 | 6860 | medchemexpress.commedchemexpress.com |
| CHL-1 | 7400 | medchemexpress.commedchemexpress.com |
| 5637 | 7980 | medchemexpress.commedchemexpress.com |
| MDA-MB-231 | 48000 | medchemexpress.com |
In acute myeloid leukemia (AML) cell lines, specifically MV4-11 and NB4, this compound treatment resulted in a dramatic, dose- and time-dependent inhibition of cell growth, with MV4-11 cells demonstrating greater sensitivity to the compound researchgate.netnih.gov.
Modulation of Cell Cycle Progression
This compound has a notable impact on cell cycle progression, contributing to its antiproliferative effects researchgate.netnih.gov. Treatment with this compound led to a significant decrease in EdU incorporation in AML cell lines such as MV4-11 and NB4, indicating an inhibition of DNA synthesis and thus cell proliferation researchgate.netnih.govresearchgate.netresearchgate.netpatsnap.comnih.gov. Furthermore, gene expression analysis revealed that this compound treatment increased the expression of cell cycle inhibitor genes, specifically CDKN1A and CDKN2B, in AML cell lines. However, no increase was observed for CDKN1B expression researchgate.netnih.govresearchgate.netpatsnap.comamegroups.orgnih.govresearchgate.net.
Induction of Cellular Differentiation
Beyond its effects on proliferation and cell cycle, this compound has been shown to induce cellular differentiation, particularly in AML cells researchgate.netnih.govresearchgate.netresearchgate.netpatsnap.comnih.gov. Treatment with this compound resulted in elevated expression of key myeloid differentiation markers. Specifically, increased expression of CD11b and CD14 was observed in both MV4-11 and NB4 cell lines. Additionally, CD38 expression was increased in MV4-11 cells, though not in NB4 cells researchgate.net. This suggests that this compound can promote the maturation of leukemic cells, a crucial mechanism in cancer therapy.
Mechanisms of Cell Death Induction
This compound induces cell death through multiple mechanisms in cellular systems researchgate.netnih.govresearchgate.netresearchgate.netpatsnap.comnih.gov. It has been demonstrated to induce apoptosis in AML cells, evidenced by increased cleavage of pro-apoptotic proteins such as PARP, caspase 9, and caspase 3 following treatment amegroups.orgnih.gov. The pan-caspase inhibitor Z-VAD and the receptor-interacting protein kinase 1 (RIPK1) inhibitor Nec-2 were found to partially rescue cell death induced by this compound, indicating the involvement of both apoptotic and RIPK1-dependent pathways researchgate.netnih.govresearchgate.netresearchgate.netpatsnap.comnih.gov.
In addition to apoptosis, this compound also upregulates genes associated with pyroptosis, another form of programmed cell death amegroups.orgnih.gov. Treatment with this compound led to increased expression of pyroptosis-promoting genes, including caspase 1, caspase 4, GSDMB, GSDMC, and GSDME, in AML cell lines like MV4-11 and NB4 researchgate.netnih.govresearchgate.netpatsnap.comamegroups.orgnih.govnih.gov. While GSDMD expression was notably increased in NB4 cells, only a slight increase was observed in MV4-11 cells nih.gov. These findings suggest that this compound treatment can sensitize AML cells to induced pyroptosis nih.gov.
Gene Expression Modulation
This compound significantly modulates gene expression, contributing to its observed cellular effects. As mentioned, it increases the expression of cell cycle inhibitor genes, specifically CDKN1A and CDKN2B, but not CDKN1B researchgate.netnih.govresearchgate.netpatsnap.comamegroups.orgnih.govresearchgate.net. Furthermore, it upregulates the expression of multiple pyroptosis-promoting genes, including caspase 1, caspase 4, GSDMB, GSDMC, and GSDME researchgate.netnih.govresearchgate.netpatsnap.comamegroups.orgnih.govnih.gov.
Beyond these, TAF1 inhibition by this compound has been linked to the induction of endogenous retrovirus (ERV) expression and the formation of double-stranded RNA (dsRNA) researchgate.netpatsnap.comresearchgate.net. This phenomenon, resembling an anti-viral mimicry effect, subsequently leads to the activation of interferon responses and suppression of cell growth in a subset of triple-negative breast cancer (TNBC) cells researchgate.netpatsnap.com. This correlation between TAF1 inhibition and interferon signature has been validated in independent breast cancer patient datasets researchgate.netpatsnap.com.
Role As a Chemical Probe in Epigenetics Research
Utility in Dissecting the Biological Functions of BRPF2 and TAF1/TAF1L
BAY-299 is characterized as a potent and selective inhibitor of BRD1 (also known as Bromodomain and PHD Finger-containing protein 2, BRPF2) and the second bromodomain of Transcription Initiation Factor TFIID Subunit 1 (TAF1), which also encompasses TAF1L. thesgc.orgcaymanchem.combertin-bioreagent.comresearchgate.netprobechem.com Its inhibitory activity is demonstrated by IC50 values of 6-67 nM for BRD1 (BRPF2) and 8-13 nM for TAF1. thesgc.orgresearchgate.net
A key feature of this compound is its high selectivity. It exhibits over 30-fold selectivity against other members of the BRPF family (BRPF1 and BRPF3), as well as BRD9 and ATAD2. Furthermore, it demonstrates over 300-fold selectivity against BRD4. thesgc.orgcaymanchem.combertin-bioreagent.com In cellular assays, this compound effectively inhibits the binding of BRD1 and TAF1 to histone H4 (IC50 values of 575 nM and 0.9 μM, respectively) and histone H3.3 (IC50 values of 825 nM and 1.4 μM, respectively) in NanoBRET cell assays. researchgate.net
The BRPF family proteins, including BRPF2, function as scaffolding proteins that assemble histone acetyltransferase (HAT) complexes of the MOZ/MORF family. These complexes play critical roles in fundamental cellular processes such as DNA repair, recombination, replication, and transcription activation. thesgc.org Specifically, BRPF2 is crucial for the global acetylation of H3K14ac and is involved in activating transcriptional programs essential for erythroid development. mdpi.com TAF1, a component of the STAGA complex, is implicated in oncogenic activation by MYC, can block p53 activity, and its inactivation triggers a DNA damage response. The TFIID complex, which includes TAF1, is also vital for stem cell reprogramming. thesgc.org By preventing specific histone interactions, this compound can redirect the acetylation activity of associated HAT complexes, making it an invaluable tool for investigating the roles of BRPF2 and TAF1 in both physiological and pathological contexts. researchgate.netmdpi.com
Distinction from Genetic Knockdown Studies in Elucidating Protein Function
Chemical probes like this compound offer unique advantages that complement, and in some cases surpass, traditional genetic knockdown approaches (e.g., shRNA, siRNA, or CRISPR-based technologies) in elucidating protein function. nih.govcaymanchem.com While genetic knockdown primarily focuses on preventing protein expression, chemical inhibitors, such as this compound, can precisely modulate or "edit" the function of a specific protein or even a particular protein domain. nih.gov
This capability is particularly significant when investigating the scaffolding functions of a protein or the distinct roles of individual protein domains, which are often challenging to delineate through genetic methods alone, frequently requiring more intricate genetic and biochemical experiments. nih.gov Furthermore, chemical probes are applicable in cell types that may not be easily amenable to genetic knockdown techniques. Their well-defined mode of action and selectivity also provide a strong foundation for potential drug development programs. nih.govcaymanchem.com The use of appropriate negative control compounds, such as BAY-364, alongside the active probe further strengthens the confidence that observed cellular phenotypes are indeed due to the specific inhibition of the target protein, rather than off-target effects or general cytotoxicity. caymanchem.com
Establishment of this compound as a Research Tool by Organizations (e.g., Structural Genomics Consortium, Chemical Probes Portal)
This compound's credibility as a research tool is significantly bolstered by its endorsement and characterization by leading scientific organizations. The compound was identified and thoroughly characterized through a collaborative effort between Bayer and the Structural Genomics Consortium (SGC). thesgc.org The SGC plays a crucial role in establishing chemical probes by subjecting potential candidates to rigorous potency and selectivity assessments. nih.gov
As a result of this comprehensive evaluation, this compound is supplied in conjunction with the SGC, signifying its adherence to high standards for chemical probes. Additionally, its utility and characteristics are reviewed and highlighted on the Chemical Probes Portal (chemicalprobes.org), an independent platform that provides guidance on the selection and application of small molecules for research. Its recognition as a featured product for Gene Regulation research by various suppliers further solidifies its status as a widely accepted and valuable research tool.
Development and Application of Negative Control Compounds (e.g., BAY-364)
The rigorous application of chemical probes in research necessitates the concomitant use of negative control compounds. BAY-364, also known as BAY-299N, serves as a crucial negative control for this compound. thesgc.orgchimmed.rumedkoo.com Although structurally similar to this compound, BAY-364 exhibits significantly reduced or absent inhibitory activity against the target proteins. Specifically, it is largely inactive against BRD1 (IC50 >20 μM) and shows only moderate activity against TAF1 (IC50 3 μM). thesgc.org
Therapeutic Concept Validation in Preclinical Disease Models
Preclinical Efficacy in Acute Myeloid Leukemia (AML) Models
Acute myeloid leukemia (AML) is a challenging hematopoietic malignancy, and TAF1 has been identified as a potential therapeutic target due to its elevated expression in various tumor types, including AML. nih.govnih.govcenmed.com
TAF1, an essential protein involved in transcriptional regulation, is recognized for its role in cancer development and progression. nih.govfishersci.ca Preclinical investigations have demonstrated that BAY-299 acts as a potent and selective inhibitor of TAF1's second bromodomain (TAF1 BD2) with an IC50 of 8 nM, and also inhibits BRPF2 bromodomain with an IC50 of 67 nM. ebi.ac.ukciteab.comnih.govfishersci.ca This selective inhibition disrupts TAF1's function, which is crucial for leukemogenesis. nih.govcenmed.com
Treatment of AML cell lines, such as MV4-11 and NB4, with this compound has shown remarkable inhibitory effects on cell growth and a significant increase in cell death. nih.govnih.govcenmed.com Studies using concentrations of 2 and 4 µM of this compound for 96 hours demonstrated a decrease in cell viability. nih.gov Furthermore, this compound reduced EdU incorporation, indicating a suppression of cell proliferation, and notably promoted cell differentiation. nih.govnih.govcenmed.com Mechanistically, this compound treatment was observed to increase the cleavage of key pro-apoptotic proteins. nih.govnih.govcenmed.com This induction of cell death could be ameliorated by the administration of apoptosis inhibitors like Z-VAD and Nec-2, suggesting a programmed cell death pathway. nih.govnih.govcenmed.com Additionally, this compound treatment led to increased expression of cell cycle inhibitor genes and multiple pyroptosis-promoting genes, contributing to the observed anti-leukemic phenotypes in AML cell lines. nih.govnih.govcenmed.com
Table 1: Observed Effects of this compound on AML Cell Lines (in vitro)
| Effect | AML Cell Lines (e.g., MV4-11, NB4) | Reference |
| Inhibition of Cell Growth | Remarkable inhibition | nih.govnih.govcenmed.com |
| Increased Cell Death | Yes | nih.govnih.govcenmed.com |
| Reduced EdU Incorporation | Yes (inhibited proliferation) | nih.govnih.govcenmed.com |
| Increased Cell Differentiation | Yes | nih.govnih.govcenmed.com |
| Increased Cleavage of Pro-apoptotic Proteins | Yes | nih.govnih.govcenmed.com |
| Increased Cell Cycle Inhibitor Genes | Yes | nih.govnih.govcenmed.com |
| Increased Pyroptosis-promoting Genes | Yes | nih.govnih.govcenmed.com |
Targeting TAF1 in AML Pathogenesis
Preclinical Evaluation in Triple-Negative Breast Cancer (TNBC) Models
Triple-negative breast cancer (TNBC) is a particularly aggressive and heterogeneous subtype of breast cancer characterized by poor prognoses and limited therapeutic options. nih.govfishersci.ca
Research has shown that targeting TAF1 with this compound in TNBC models leads to the induction of endogenous retrovirus (ERVs) expression and the formation of double-stranded RNA (dsRNA). nih.govfishersci.ca This mechanism is crucial for triggering an antitumor immune response. The correlation between TAF1 inhibition and an interferon signature has been validated in independent breast cancer patient datasets. nih.govfishersci.ca It has been noted that responses to TAF1 inhibition can be heterogeneous across different TNBC cell lines, and high levels of proliferating cell nuclear antigen (PCNA) protein may serve as a predictive biomarker for suppressive tumor immune responses, potentially limiting the efficiency of TAF1 inhibition. fishersci.ca
The TAF1 inhibition by this compound induces a phenomenon known as "anti-viral mimicry." nih.govfishersci.ca This effect is characterized by the activation of endogenous retroviruses (ERVs), leading to the formation of dsRNA. nih.govfishersci.ca The presence of dsRNA subsequently activates cellular interferon responses, which in turn stimulates the immune system and generates anti-tumor effects, including cell growth suppression in a subset of TNBC cells. nih.govfishersci.ca This process mimics a viral infection, prompting the host immune system to attack the cancer cells.
TAF1 Inhibition and Antitumor Immunity in TNBC
Implications for Novel Therapeutic Strategies Beyond BET Inhibition
The landscape of epigenetic therapy in cancer has largely focused on Bromodomain and Extra-Terminal (BET) inhibitors, such as JQ1, which target BRD2, BRD3, and BRD4. However, this compound represents a significant advancement by targeting TAF1, a non-BET bromodomain. This distinction is crucial as it highlights the potential for developing therapeutic strategies that extend beyond the well-explored BET family. TAF1 is an essential gene for cell survival, making its inhibition a viable therapeutic avenue. fishersci.ca
The selectivity of this compound over BRD4 is particularly noteworthy, as it suggests a distinct mechanism of action compared to traditional BET inhibitors and minimizes potential off-target effects associated with broader bromodomain inhibition. ebi.ac.ukuni.luciteab.com While some studies suggest that TAF1 bromodomain inhibition alone might not always exhibit strong anti-proliferative effects in all AML cell lines compared to high-affinity tyrosine kinase inhibition, the exploration of non-BET bromodomain inhibitors like this compound is vital for a comprehensive understanding of epigenetic targets and for identifying new druggable targets in cancer. This opens doors for novel monotherapies or combinatorial approaches, potentially overcoming resistance mechanisms associated with existing therapies and offering new hope for patients with challenging cancers.
Future Directions and Unexplored Avenues
Investigation of Combination Therapies with BAY-299Given the promising preclinical anti-cancer activity of BAY-299, a significant future direction involves exploring its efficacy in combination with existing standard-of-care therapies or other targeted agents. Rational combination strategies could lead to synergistic effects, overcome drug resistance, and reduce effective dosages, thereby potentially minimizing off-target effects. Potential combinations to investigate include:
Chemotherapeutic agents: Combining this compound with conventional cytotoxic drugs in various cancer models to assess enhanced cell death or reduced proliferation.
Other epigenetic modulators: Exploring combinations with inhibitors of other epigenetic targets, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, to achieve broader chromatin remodeling and gene expression modulation.
Immunotherapies: Given the observed activation of interferon responses in TNBC cells treated with this compound eurofinsdiscovery.com, investigating combinations with immune checkpoint inhibitors or other immunomodulatory agents could be highly impactful, aiming to enhance anti-tumor immunity.
Targeted therapies: Combining with inhibitors of specific oncogenic pathways (e.g., MAPK, PI3K/AKT) that may crosstalk with BRPF2 or TAF1/TAF1L signaling. Preclinical studies are needed to systematically identify synergistic combinations and elucidate the underlying molecular mechanisms of such interactions.
Exploring Additional Epigenetic or Transcriptional Crosstalk PathwaysBRPF2 and TAF1/TAF1L are embedded within complex epigenetic and transcriptional networks. Future research should delve deeper into how the inhibition of these specific bromodomains by this compound influences other epigenetic marks, chromatin remodelers, and transcription factor activities. This includes investigating potential crosstalk with:
Histone modifications: How does BRPF2/TAF1/TAF1L inhibition affect the global landscape of histone acetylation, methylation, or other modifications?
Non-coding RNAs: Are there regulatory non-coding RNAs (e.g., lncRNAs, miRNAs) whose expression or function is altered by this compound, and how do these contribute to the observed phenotypes?
Chromatin architecture: Does this compound treatment lead to changes in higher-order chromatin structure or nuclear organization?
Other transcription factors: How does the disruption of TFIID function via TAF1/TAF1L inhibition impact the binding and activity of other transcription factors crucial for cell identity and disease progression? Understanding these intricate crosstalk pathways will provide a more comprehensive picture of this compound's mechanism of action and uncover novel therapeutic targets.
Advancements in Preclinical Model Systems (e.g., advanced in vitro and animal models)To fully translate the potential of this compound and future BRPF2/TAF1/TAF1L inhibitors, advancements in preclinical model systems are essential.
Advanced in vitro models: Moving beyond conventional 2D cell cultures, the use of patient-derived organoids, 3D co-culture systems incorporating stromal and immune cells, and microfluidic "organ-on-a-chip" models can better recapitulate the complexity of human diseases and the tumor microenvironment. These models offer a more physiologically relevant platform for assessing drug efficacy, identifying resistance mechanisms, and discovering predictive biomarkers.
Sophisticated animal models: Genetically engineered mouse models (GEMMs) that faithfully mimic human disease mutations, as well as patient-derived xenograft (PDX) models, are crucial for evaluating in vivo efficacy, pharmacodynamics, and potential toxicity. These models can also be utilized to identify robust biomarkers of response and resistance, guiding future clinical trial design. The integration of multi-omics approaches (genomics, transcriptomics, proteomics, metabolomics) with these advanced model systems will be critical for a holistic understanding of the cellular and molecular responses to this compound.
Q & A
Q. How should researchers address variability in this compound’s pharmacokinetic profiles observed across preclinical species?
- Methodological Answer : Use allometric scaling to extrapolate human-equivalent doses. Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism (e.g., CYP450 isoforms). Validate with microdosing studies in humanized liver mice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
